9-Tetradecyn-1-ol

Insect Pheromones Semiochemical Synthesis Agricultural Pest Management

9-Tetradecyn-1-ol is a linear C14 ω-alkyn-1-ol featuring an internal triple bond at the 9-position and a primary hydroxyl group. Its predicted physicochemical profile includes a boiling point of 306.3 °C, density of ~0.87 g/cm³, and log P of 4.77.

Molecular Formula C14H26O
Molecular Weight 210.36 g/mol
CAS No. 60037-69-6
Cat. No. B1614621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Tetradecyn-1-ol
CAS60037-69-6
Molecular FormulaC14H26O
Molecular Weight210.36 g/mol
Structural Identifiers
SMILESCCCCC#CCCCCCCCCO
InChIInChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-4,7-14H2,1H3
InChIKeyPYLWPDMWSQBLDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Tetradecyn-1-ol (CAS 60037-69-6) Procurement Guide: Chemical Identity, Context, and Comparator Landscape


9-Tetradecyn-1-ol is a linear C14 ω-alkyn-1-ol featuring an internal triple bond at the 9-position and a primary hydroxyl group. Its predicted physicochemical profile includes a boiling point of 306.3 °C, density of ~0.87 g/cm³, and log P of 4.77 . This compound is primarily recognized as a versatile intermediate for the synthesis of (Z)-9-tetradecen-1-ol and its acetate, which are components of lepidopteran sex pheromones targeting over a dozen major agricultural pests .

Why 9-Tetradecyn-1-ol Cannot Be Replaced by Other Chain-Length ω-Alkyn-1-ols


The biological activity of the pheromones derived from ω-alkyn-1-ols is exquisitely sensitive to chain length and unsaturation position. Substituting 9-tetradecyn-1-ol with 11-tetradecyn-1-ol or dec-9-yn-1-ol changes the final pheromone structure, leading to a loss of species specificity or complete inactivity . In the summerfruit tortrix moth (Adoxophyes orana), the acetate of 9-tetradecyn-1-ol acts as a behavioral antagonist, while the natural attractant is a mixture of cis-9- and cis-11-tetradecenyl acetates [1]. Even a shift of the triple bond by two carbon atoms yields a different behavioral outcome, underscoring the absolute requirement for structural precision in procurement.

9-Tetradecyn-1-ol Quantitative Differentiation Evidence Versus Closest Analogs


Precursor Valence: Number of Pest Species Accessible via 9-Tetradecyn-1-ol vs. Other ω-Alkyn-1-ols

9-Tetradecyn-1-ol is the direct synthetic precursor for (Z)-9-tetradecen-1-ol and its acetate, which together serve as pheromone components for at least 17 lepidopteran pest species, including Helicoverpa armigera, Spodoptera exigua, and Adoxophyes orana . This breadth of application is unmatched by other ω-alkyn-1-ols: 11-tetradecyn-1-ol primarily leads to (Z)-11-tetradecen-1-ol acetate, which targets a smaller species set, while dec-9-yn-1-ol (C10) or dodec-9-yn-1-ol (C12) produce shorter-chain pheromones incompatible with the olfactory receptors of these 17 species .

Insect Pheromones Semiochemical Synthesis Agricultural Pest Management

Behavioral Antagonism: Inhibitory Activity of 9-Tetradecyn-1-ol Acetate on Adoxophyes orana Attraction

In field-trapping experiments, the acetate of 9-tetradecyn-1-ol was identified as an inhibitor of male Adoxophyes orana attraction to the natural pheromone blend (cis-9-tda and cis-11-tda) [1]. The acetates of 9-dodecyn-1-ol, 9-tridecyn-1-ol, 9-tetradecyn-1-ol, 9-pentadecyn-1-ol, and 11-tetradecyn-1-ol all had an inhibitory effect; replacing cis-9-tda or cis-11-tda with any of these resulted in a mixture unattractive to the male insect [1]. Saturated or wrongly positioned unsaturated analogs did not produce this antagonism, highlighting the critical role of the 9-position triple bond [1].

Electrophysiology Pheromone Antagonism Mating Disruption

Chemoselectivity Advantage: Differential Reactivity of the Alkyne Moiety toward Ozone and 9-BBN vs. Alkene Analogs

The internal alkyne function of 9-tetradecyn-1-ol exhibits markedly lower reactivity toward ozone and 9-borabicyclo[3.3.1]nonane (9-BBN) compared to a vinyl (alkene) function [1]. This differential reactivity enables chemoselective transformations in enyne substrates, such as selective ozonolysis of a coexisting double bond while leaving the triple bond intact. The alkene analog (Z)-9-tetradecen-1-ol would be rapidly consumed under identical conditions, limiting its utility in complex enyne-based synthetic strategies [1].

Chemoselective Synthesis Ozonolysis Hydroboration

Physicochemical Differentiation: Density and Hydrophobicity vs. Saturated and Unsaturated C14 Analogs

The predicted density of 9-tetradecyn-1-ol is ~0.87 g/cm³, which is higher than that of 1-tetradecanol (~0.82 g/cm³) and marginally higher than (Z)-9-tetradecen-1-ol (~0.85 g/cm³) [1]. The log P of 4.77 is notably lower than that of 1-tetradecanol (~5.5), reflecting the polarizing effect of the triple bond . These differences affect evaporation rates from dispensers and partition behavior in formulation matrices.

Log P Density Formulation Design

Prioritized Application Scenarios for 9-Tetradecyn-1-ol Based on Verified Differentiation Evidence


Multi-Species Mating Disruption Pheromone Blend Development

Leverage the broad species coverage of (Z)-9-tetradecen-1-ol acetate derived from 9-tetradecyn-1-ol (≥17 pest species) to formulate multi-component lures or mating disruption products targeting diverse lepidopteran pests simultaneously . This reduces the number of precursors required in inventory compared to using multiple ω-alkyn-1-ols of different chain lengths.

Structure–Activity Relationship (SAR) Studies of Pheromone Receptors

Utilize the behavioral antagonism data from Adoxophyes orana [1] as a model system for probing olfactory receptor specificity. The acetate of 9-tetradecyn-1-ol, with its well-defined inhibitory effect, serves as a critical tool compound for electrophysiological and behavioral assays aimed at understanding receptor–ligand interactions.

Chemoenzymatic Total Synthesis of Complex Pheromone Macrolides

Exploit the documented chemoselectivity of the alkyne moiety toward ozone and 9-BBN [2] to construct enyne intermediates for complex pheromone macrolide synthesis. The low reactivity of the triple bond allows for selective transformations at other functional groups without the need for cumbersome protecting group strategies.

Dispenser Matrix Formulation and Release-Rate Optimization

Apply the known density (0.87 g/cm³) and log P (4.77) differences relative to 1-tetradecanol and (Z)-9-tetradecen-1-ol to predict and optimize release rates from various dispenser materials (e.g., rubber septa, polyethylene vials), ensuring consistent field performance over the desired deployment period.

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